molecular formula C12H27IO3Si B2985744 2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide CAS No. 127895-65-2

2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide

Cat. No.: B2985744
CAS No.: 127895-65-2
M. Wt: 374.334
InChI Key: ALRRLSCDPRSFLB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide” includes a silicon atom bonded to a t-butyl group and two methyl groups, an iodine atom, and an ether group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 74-80℃ (at 17 Torr), a density of 0.890, and a refractive index of 1.430 . It is slightly soluble in dichloromethane, chloroform, DMSO, and ethyl acetate .

Scientific Research Applications

Multifunctional Reagent in Synthesis

2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide is utilized as a reagent in chemical synthesis. For instance, in one study, trimethylsilyl iodide, a related compound, was used in the one-pot synthesis of 9-(1H-indol-3-yl)xanthen-4-(9H)-ones, involving silylation and nucleophilic substitution/cyclization processes (Khalafi‐Nezhad, Nourisefat, & Panahi, 2014).

Catalyst in Polymerization Processes

This compound plays a role in polymerization reactions. Research shows that trimethylsilyl iodide (TMSI) accelerates the group transfer polymerization of n-butyl acrylate, demonstrating its potential as a catalyst in polymer chemistry (Zhuang & Mueller, 1995).

In the Preparation of Nucleoside Derivatives

It is also used in the regioselective protection of the 2′-hydroxyl group of N-acyl-3′,5′-O-di(t-butyl)silanediylnucleoside derivatives, indicating its importance in the modification of nucleosides, which are key components in genetic material (Wada et al., 1995).

Role in Organic Synthesis

Additionally, this compound is involved in the synthesis of various organic compounds. For example, it was used for the selective protection of the allylic alcohol double bond in the preparation of labeled morphine and codeine derivatives (Seltzman et al., 1998).

In Halo Aldol Reactions

It's instrumental in halo aldol reactions, as demonstrated in a study where trimethylsilyl iodide was used for the generation of 1-iodo-3-siloxy-1,3-butadienes, which are key intermediates in the synthesis of β-iodo-α,β-unsaturated-β′-hydroxyketones (Wei et al., 2004).

In Alkylation Reactions

This compound plays a role in alkylation reactions, such as in the synthesis of carbon-11 labeled diprenorphine, a radioligand for positron emission tomography studies of opiate receptors (Lever et al., 1987).

As a Chemosensor

It is also involved in the development of chemosensors. A rhodamine-based compound, structurally related to this compound, was used as a dual chemosensor for Al3+ and Zn2+ ions (Roy et al., 2019).

Properties

IUPAC Name

tert-butyl-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27IO3Si/c1-12(2,3)17(4,5)16-11-10-15-9-8-14-7-6-13/h6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRRLSCDPRSFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCCOCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27IO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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